4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol
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Overview
Description
4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an antiproliferative agent, making it a candidate for cancer research. It has been evaluated for its activity against various cancer cell lines .
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its antiproliferative effects . The compound’s structure allows it to bind to specific sites on proteins or DNA, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: Another compound with a chlorophenyl group, used as a metabolite in drug research.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Known for its antiviral activity.
Uniqueness
What sets 4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C28H17ClFN5OS |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-fluoro-3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C28H17ClFN5OS/c29-19-8-6-17(7-9-19)24-22-16-20(30)10-11-23(22)32-27(36)25(24)37-28-34-33-26(18-12-14-31-15-13-18)35(28)21-4-2-1-3-5-21/h1-16H,(H,32,36) |
InChI Key |
PYMDQOVSZBQNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)F)NC3=O)C5=CC=C(C=C5)Cl)C6=CC=NC=C6 |
Origin of Product |
United States |
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